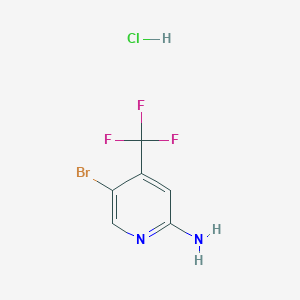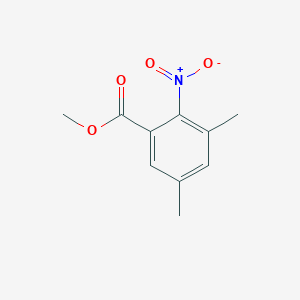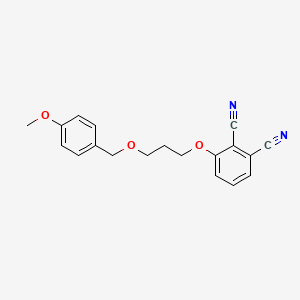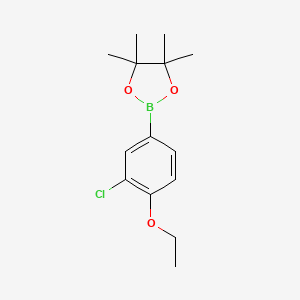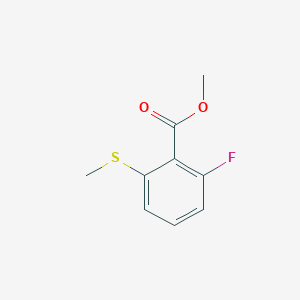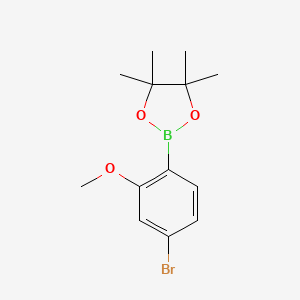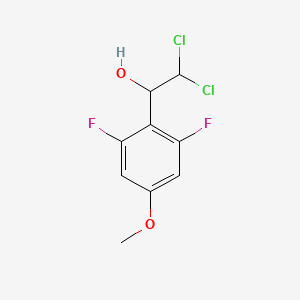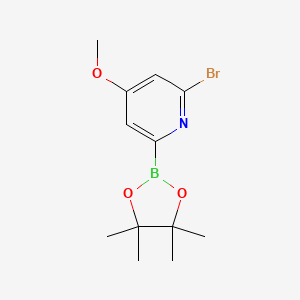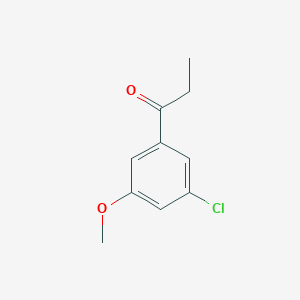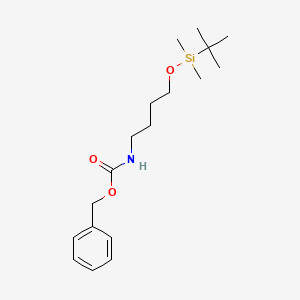
Benzyl 4-(tert-butyldimethylsilyloxy) butylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BENZYL N-{4-[(TERT-BUTYLDIMETHYLSILYL)OXY]BUTYLCARBAMATE} is a synthetic organic compound that features a benzyl group, a carbamate group, and a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL N-{4-[(TERT-BUTYLDIMETHYLSILYL)OXY]BUTYLCARBAMATE} typically involves the protection of hydroxyl groups using TBDMS chloride. The reaction is carried out in the presence of a base such as imidazole and a solvent like dimethylformamide (DMF). The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole, which acts as a reactive silylating agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
BENZYL N-{4-[(TERT-BUTYLDIMETHYLSILYL)OXY]BUTYLCARBAMATE} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO₄ or OsO₄.
Reduction: Reduction can be achieved using agents such as LiAlH₄ or NaBH₄.
Substitution: Nucleophilic substitution reactions can occur, especially at the silyl ether group.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution or OsO₄ in the presence of a co-oxidant.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles like RLi or RMgX in anhydrous conditions.
Major Products
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted silyl ethers.
Aplicaciones Científicas De Investigación
BENZYL N-{4-[(TERT-BUTYLDIMETHYLSILYL)OXY]BUTYLCARBAMATE} is used in various scientific research applications:
Chemistry: As a protecting group for alcohols in multi-step organic synthesis.
Biology: In the study of enzyme mechanisms where protection of hydroxyl groups is required.
Medicine: Potential use in drug development as a precursor for bioactive molecules.
Industry: Utilized in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of BENZYL N-{4-[(TERT-BUTYLDIMETHYLSILYL)OXY]BUTYLCARBAMATE} involves the protection of hydroxyl groups through the formation of a stable silyl ether. The TBDMS group is resistant to hydrolysis under basic conditions but can be removed under acidic conditions or by using fluoride ions . This stability allows for selective reactions at other functional groups without interference from the protected hydroxyl group.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl ethers: Less hydrolytically stable compared to TBDMS ethers.
Methoxymethyl ethers: Used as protecting groups but less stable under acidic conditions.
Benzyl ethers: Removed by hydrogenolysis, offering different stability profiles.
Uniqueness
BENZYL N-{4-[(TERT-BUTYLDIMETHYLSILYL)OXY]BUTYLCARBAMATE} is unique due to the high stability of the TBDMS protecting group under a variety of conditions, making it highly valuable in complex organic syntheses where selective protection and deprotection are crucial .
Propiedades
Fórmula molecular |
C18H31NO3Si |
|---|---|
Peso molecular |
337.5 g/mol |
Nombre IUPAC |
benzyl N-[4-[tert-butyl(dimethyl)silyl]oxybutyl]carbamate |
InChI |
InChI=1S/C18H31NO3Si/c1-18(2,3)23(4,5)22-14-10-9-13-19-17(20)21-15-16-11-7-6-8-12-16/h6-8,11-12H,9-10,13-15H2,1-5H3,(H,19,20) |
Clave InChI |
QEPYDIDOLBFCSL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCCCCNC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cis-tert-butyl hexahydro-1H-pyrrolo[3,2-c]pyridine-5(6H)-carboxylate 2,2,2-trifluoroacetate](/img/structure/B14031199.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14031207.png)
